molecular formula C9H13NO B140674 Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1R-cis)-(9CI) CAS No. 144686-75-9

Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1R-cis)-(9CI)

Cat. No. B140674
CAS RN: 144686-75-9
M. Wt: 151.21 g/mol
InChI Key: LWICIOXNAKBJDE-SFYZADRCSA-N
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Description

Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1R-cis)-(9CI) is an organic compound that has been the subject of scientific research due to its potential as a pharmaceutical intermediate. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1R-cis)-(9CI))-(9CI) is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1R-cis)-(9CI))-(9CI) has been found to have various biochemical and physiological effects. It has been shown to possess antifungal and anti-inflammatory properties. This compound has also been reported to exhibit analgesic and antipyretic effects in animal studies.

Advantages and Limitations for Lab Experiments

Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1R-cis)-(9CI))-(9CI) has advantages and limitations for lab experiments. One of the advantages is that it can be synthesized using different methods, which allows for flexibility in the preparation of this compound. However, the limitations include the fact that the mechanism of action of this compound is not well understood, and its potential toxicity and side effects are not fully known.

Future Directions

There are several future directions for research on Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1R-cis)-(9CI))-(9CI). One direction is to study its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to investigate its potential as a pharmaceutical intermediate for the development of new antifungal and anti-inflammatory drugs. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity and side effects.

Synthesis Methods

Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1R-cis)-(9CI))-(9CI) can be synthesized using different methods. One of the methods involves the reaction of cyclopropaneacetic acid with acetic anhydride and dimethylamine in the presence of a catalyst. Another method involves the reaction of cyclopropaneacetic acid with acetyl chloride and dimethylamine in the presence of a base. The product obtained from these reactions is then purified to obtain the final compound.

Scientific Research Applications

Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1R-cis)-(9CI))-(9CI) has been studied for its potential as a pharmaceutical intermediate. It has been used as a starting material for the synthesis of various compounds, including antifungal agents and anti-inflammatory drugs. This compound has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

144686-75-9

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-[(1R,3S)-3-acetyl-2,2-dimethylcyclopropyl]acetonitrile

InChI

InChI=1S/C9H13NO/c1-6(11)8-7(4-5-10)9(8,2)3/h7-8H,4H2,1-3H3/t7-,8+/m1/s1

InChI Key

LWICIOXNAKBJDE-SFYZADRCSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@H](C1(C)C)CC#N

SMILES

CC(=O)C1C(C1(C)C)CC#N

Canonical SMILES

CC(=O)C1C(C1(C)C)CC#N

synonyms

Cyclopropaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1R-cis)- (9CI)

Origin of Product

United States

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